![molecular formula C23H22N2O5S B15343859 (4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 131528-29-5](/img/structure/B15343859.png)
(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is a chemical compound known for its significant role in the synthesis of cephalosporin antibiotics. This compound is characterized by its complex molecular structure, which includes a cephem ring, a phenylacetamido group, and a p-methoxybenzyl ester group. It is commonly used as an intermediate in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester typically involves multiple steps:
Starting Material: The process begins with penicillin G potassium salt.
Esterification: Penicillin G potassium salt is reacted with 4-methoxybenzyl chloride to form penicillin G 4-methoxybenzyl ester.
Oxidation: The ester is then oxidized using peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester.
Ring Opening: The sulfoxide ester undergoes a ring-opening reaction with 2-mercaptobenzothiazole, followed by treatment with phenylsulfinic acid to form an intermediate.
Chlorination: The intermediate is chlorinated using chlorine gas.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the key technological conditions to ensure high yield, safety, and environmental protection. The process leverages abundant raw materials, such as penicillin industrial salt, and employs efficient reaction conditions to produce the compound at a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various cephalosporin derivatives, which are crucial intermediates in the synthesis of antibiotics .
Applications De Recherche Scientifique
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of cephalosporin antibiotics, facilitating the development of new antibiotic compounds.
Biology: The compound is used in studies related to bacterial resistance and the development of new antibacterial agents.
Medicine: It is integral to the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections.
Mécanisme D'action
The mechanism of action of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is primarily related to its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s molecular structure allows it to interact with bacterial enzymes, disrupting the formation of the cell wall and rendering the bacteria vulnerable to the host’s immune system .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-aminocephalosporanic acid (7-ACA): Another key intermediate in cephalosporin synthesis.
7-amino-3-deacetoxycephalosporanic acid (7-ADCA): Used in the production of various cephalosporins.
Cefaclor: A second-generation cephalosporin antibiotic.
Cefazolin: A first-generation cephalosporin antibiotic.
Uniqueness
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is unique due to its specific molecular structure, which includes a chloromethyl group and a p-methoxybenzyl ester group. This structure allows for the synthesis of a wide range of cephalosporin antibiotics with different properties and spectra of activity .
Propriétés
Numéro CAS |
131528-29-5 |
|---|---|
Formule moléculaire |
C23H22N2O5S |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl (6S)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-29-17-9-7-16(8-10-17)14-30-23(28)18-11-12-31-22-20(21(27)25(18)22)24-19(26)13-15-5-3-2-4-6-15/h2-11,20,22H,12-14H2,1H3,(H,24,26)/t20?,22-/m0/s1 |
Clé InChI |
FPDBRUANYIQYNR-IAXKEJLGSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC(=O)C2=CCS[C@@H]3N2C(=O)C3NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)C2=CCSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




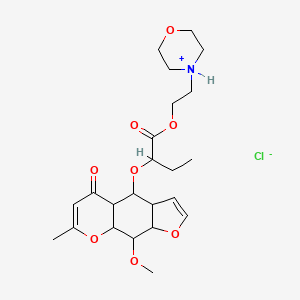

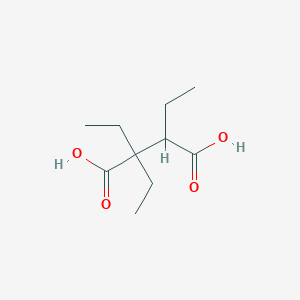

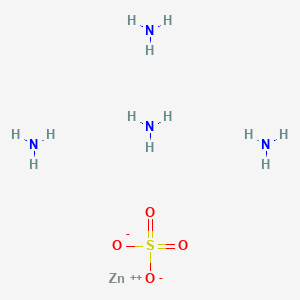
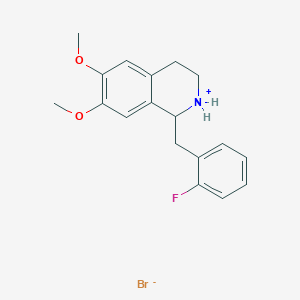
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
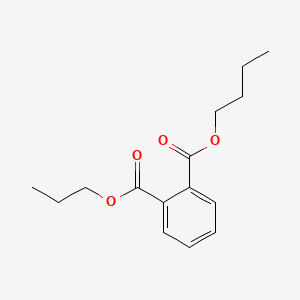


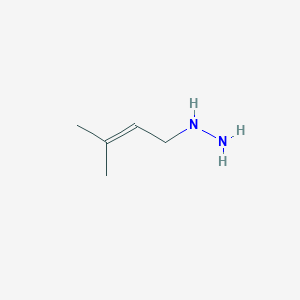
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
